molecular formula C11H16N2 B1306262 3-(1,3-Dihydro-isoindol-2-yl)-propylamine CAS No. 21507-93-7

3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Cat. No.: B1306262
CAS No.: 21507-93-7
M. Wt: 176.26 g/mol
InChI Key: GZYPBRJGFKDLLK-UHFFFAOYSA-N
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Description

3-(1,3-Dihydro-isoindol-2-yl)-propylamine: is an organic compound that features a propylamine group attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine typically involves the reaction of isoindoline derivatives with propylamine under controlled conditions. One common method involves the use of N-hydroxyphthalimide and dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted isoindoline derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The isoindoline ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
  • 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide

Uniqueness: 3-(1,3-Dihydro-isoindol-2-yl)-propylamine is unique due to its propylamine group, which provides additional reactivity and potential for forming diverse derivatives. This distinguishes it from other isoindoline derivatives that may lack this functional group .

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPBRJGFKDLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389831
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21507-93-7
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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